molecular formula C16H13ClN4O4S B4366502 N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4366502
M. Wt: 392.8 g/mol
InChI Key: WXGCRRBGXZJQKX-UHFFFAOYSA-N
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Description

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a nitrobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4S/c17-13-6-4-12(5-7-13)10-20-11-14(9-18-20)19-26(24,25)16-3-1-2-15(8-16)21(22)23/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGCRRBGXZJQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the 4-chlorobenzyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the nitrobenzene derivative to introduce the sulfonamide group. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures the consistent production of high-quality N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorobenzyl group.

Scientific Research Applications

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties and ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring and a nitrobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
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N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE

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